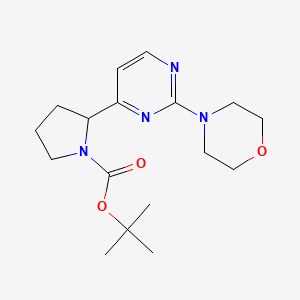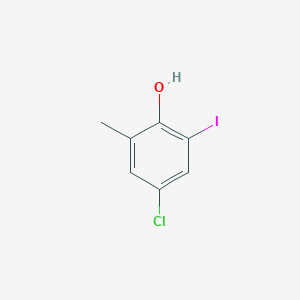![molecular formula C12H15ClN2O B1463754 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide CAS No. 1311316-78-5](/img/structure/B1463754.png)
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Research on compounds structurally related to 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide has explored their unique chemical properties and potential applications. For example, the study of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed insights into the molecular structure and intramolecular interactions. The compound demonstrates significant hydrogen bonding and conjugation effects, which could be leveraged in designing molecules with specific biological activities (Helliwell et al., 2011).
Antiallergic Potential
Another important area of research involves the synthesis of novel acetamide derivatives as antiallergic agents. For instance, new N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared, showcasing the antiallergic properties of these compounds. This research indicates that specific substitutions on the indole ring can significantly enhance antiallergic potency, pointing towards potential therapeutic applications (Menciu et al., 1999).
Metabolic Pathway Insights
Studies on the metabolism of chloroacetamide herbicides and their analogues in human and rat liver microsomes have shed light on their metabolic pathways. This research is crucial for understanding the potential environmental and health impacts of these compounds, as well as their behavior in biological systems (Coleman et al., 2000).
Synthetic Methodologies
Advancements in synthetic methodologies for indole derivatives, including this compound, have been explored. For example, the development of novel melatonin analogues from dimers of azaindole and indole showcases the versatility of palladium-catalyzed reactions in creating complex and biologically relevant molecules (Guillard et al., 2003).
Biological Activities and Drug Development
Research on the synthesis, characterization, and evaluation of novel imines and thiazolidinones from chloroacetamide derivatives has highlighted their antimicrobial potential. This indicates a broad spectrum of biological activities that could be exploited in drug development, particularly in combating resistant microbial strains (Fuloria et al., 2009).
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide”, being an indole derivative, may also hold potential for future research and therapeutic applications.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Action Environment
It is known that the action of many indole derivatives can be influenced by environmental factors .
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHHDDCCDCZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



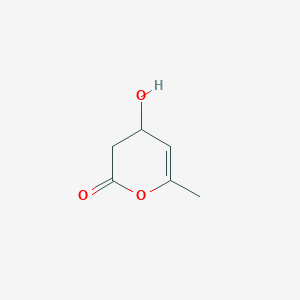
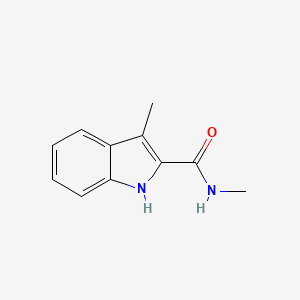

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)

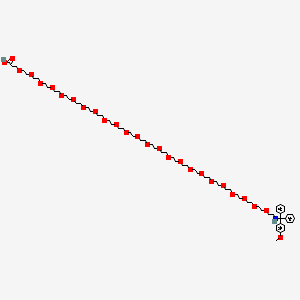
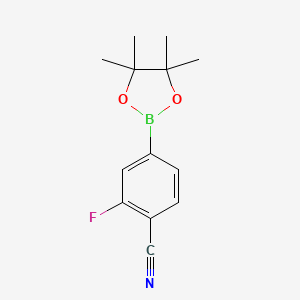
![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)

![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)

